4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile
Description
4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile , also known by its chemical formula C8H3F4N , is a synthetic organic compound. It belongs to the class of fluorinated benzonitriles and exhibits interesting properties due to its trifluoromethyl and methoxy substituents. The compound’s molecular structure consists of a benzene ring with a cyano group (benzonitrile) and two fluorine atoms attached to adjacent carbon atoms. The presence of trifluoromethyl and methoxy groups contributes to its unique reactivity and potential applications .
Synthesis Analysis
The synthesis of This compound involves several steps, including fluorination, methoxylation, and nitrilation. Researchers have reported various synthetic routes, often starting from commercially available precursors. These methods typically utilize fluorinating agents, such as hydrogen fluoride (HF) or fluorine gas (F2) , to introduce the trifluoromethyl group. Methoxylation can be achieved using methoxide sources, and the final nitrilation step involves the addition of a cyano group. Detailed synthetic protocols and optimization studies are available in the literature .
Chemical Reactions Analysis
The compound’s reactivity stems from its functional groups. It can participate in various reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cross-coupling reactions. Researchers have explored its utility as a building block for the synthesis of more complex fluorinated compounds. Examples include the conversion to benzoyl chlorides, anilines, and other derivatives .
Properties
IUPAC Name |
4-(trifluoromethoxy)-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)7-3-6(17-9(13,14)15)2-1-5(7)4-16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLIZKMQVVQXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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